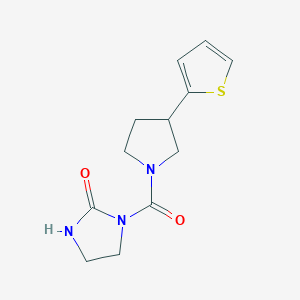

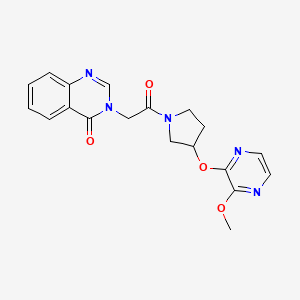

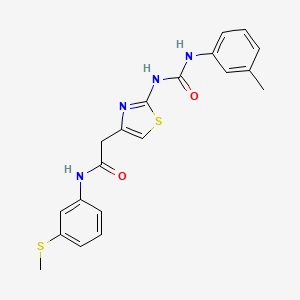

1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that likely contains a pyrrolidine ring and a thiophene ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring is a structural alert with the formula C4H4S .Applications De Recherche Scientifique

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Research on thiophene and pyrrolidine derivatives, such as in the study by Cheng et al. (2010), highlights the orthogonal synthesis methods producing densely functionalized pyrroles and thiophenes. These methods are crucial for developing compounds with potential applications in material science and pharmacology due to their high efficiency and the ability to introduce diverse functional groups (Cheng, Peng, & Li, 2010).

Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

The antiviral activity of imidazo[1,2-a]pyridine derivatives, which share a common structural motif with the queried compound, has been reported. For instance, Véron et al. (2007) investigated the influence of substitution on the antiviral efficacy against human cytomegalovirus and varicella-zoster virus, highlighting the potential of these compounds in antiviral drug development (Véron et al., 2007).

Fluorescent Probes for Mercury Ion Detection

The synthesis of imidazo[1,2-a]pyridine derivatives for use as fluorescent probes, as demonstrated by Shao et al. (2011), suggests applications in environmental monitoring and analytical chemistry. These compounds, developed through reactions involving β-lactam carbenes, show efficiency in detecting mercury ions, indicating their potential as sensors (Shao et al., 2011).

Anti-inflammatory and Analgesic Activities

Compounds with thiophene, imidazole, and pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, as reported by Sondhi et al. (2008). This research underscores the therapeutic potential of such compounds in treating pain and inflammation (Sondhi et al., 2008).

Anticholinesterase Potential

Kwong et al. (2019) explored the anticholinesterase potential of imidazo[1,2-a]pyridine analogues, indicative of their application in treating neurodegenerative diseases such as Alzheimer's. The study provides insights into the structural factors influencing the inhibitory activity against acetylcholinesterase and butyrylcholinesterase (Kwong et al., 2019).

Propriétés

IUPAC Name |

1-(3-thiophen-2-ylpyrrolidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11-13-4-6-15(11)12(17)14-5-3-9(8-14)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYWTZNGBJVAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)